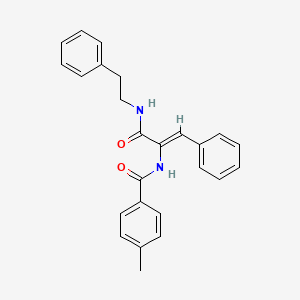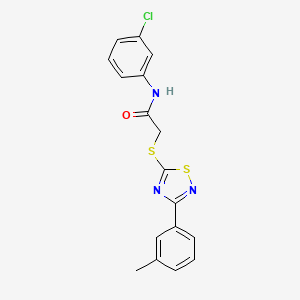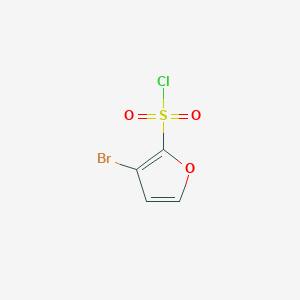
Methyl 4-((6,7-dimethoxy-2-((2-methoxyethyl)carbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The compound "Methyl 4-((6,7-dimethoxy-2-((2-methoxyethyl)carbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate" appears to be related to a family of compounds involving tetrahydroisoquinoline derivatives. These compounds are of interest due to their structural complexity and potential applications in various fields of chemistry and pharmacology.
- One study focused on the synthesis and structural analysis of tetrahydroisoquinoline derivatives, providing insights into the stereochemical properties and crystal structures of these compounds. For instance, optically active diaryl tetrahydroisoquinoline derivatives have been analyzed to confirm their absolute configurations and understand their conformational dynamics in crystal structures, which is significant for their application as catalysts or in other stereochemically sensitive roles (Naicker et al., 2011).
Chemical Synthesis Techniques
- Various chemical synthesis techniques have been developed to construct the tetrahydroisoquinoline scaffold and its derivatives. For example, novel methods have been reported for synthesizing 6-oxoisoaporphine and tetrahydroisoindolo[1,2-a]isoquinoline, starting from derivatives that are available through the Bischler–Napieralski cyclization (Sobarzo-Sánchez et al., 2010).
Potential Applications
- The tetrahydroisoquinoline core structure is explored for its potential applications in the development of new molecular entities. For instance, carbon-11 labeled biaryl tetrahydroisoquinoline derivatives have been synthesized as potential positron emission tomography (PET) glioma tumor imaging agents (Wang et al., 2007). Such compounds, due to their specific binding properties, can be instrumental in medical diagnostics and therapeutic monitoring.
Stereochemical and Conformational Studies
- Stereochemical and conformational studies of tetrahydroisoquinoline derivatives reveal important insights into their biological activity and molecular interactions. For example, the resolution and absolute stereochemistry of certain tetrahydroisoquinoline derivatives have been determined, shedding light on their enantiomeric forms and their relevance in biochemical tests for neurotransmitter uptake inhibition (Mondeshka et al., 1992).
Propriétés
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-(2-methoxyethylcarbamothioyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O6S/c1-28-12-10-25-24(33)26-11-9-17-13-21(29-2)22(30-3)14-19(17)20(26)15-32-18-7-5-16(6-8-18)23(27)31-4/h5-8,13-14,20H,9-12,15H2,1-4H3,(H,25,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOGKLVROHTBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(=O)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2637915.png)
![N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-thienyl)acetamide](/img/structure/B2637916.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2637918.png)

![1-[2-(2-methoxyethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B2637921.png)


![3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2637929.png)




